Benzaldehyde

Description

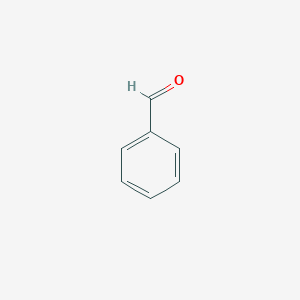

Structure

3D Structure

Properties

IUPAC Name |

benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O, Array, C6H5CHO | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26006-39-3 | |

| Record name | Benzaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26006-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8039241 | |

| Record name | Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8039241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making., Liquid, Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to yellow liquid with a sweet, strong almond odour | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

354 °F at 760 mmHg (NTP, 1992), 178.7 °C, 62.00 to 63.00 °C. @ 10.00 mm Hg, 179 °C | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

148 °F (NTP, 1992), 145 °F, 63 °C (Closed cup), 73.9 °C (Open cup), 63 °C c.c. | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), In water, 6950 mg/L at 25 °C, Approximately 0.6% wt. at 20 °C, Miscible with alcohol, ether, fixed and volatile oils, Soluble in liquid ammonia, Solubility of water in benzaldehyde at 20 °C, wt%: 1.5, 6.95 mg/mL at 25 °C, Solubility in water at 25 °C: poor, very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.050 at 15 °C/4 °C, Relative density (water = 1): 1.05, 1.040-1.047 | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 79.2 °F ; 5 mmHg at 122.2 °F; 10 mmHg at 144 °F (NTP, 1992), 0.12 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 26 °C: 133 | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Usually chlorides., Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications., Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery., Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Strongly refractive liquid, becoming yellowish on keeping, Colorless or yellowish, strongly refractive volatile oil | |

CAS No. |

100-52-7, 8013-76-1 | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8039241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oil of bitter almond | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA269SD04T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 °F (NTP, 1992), -57.12 °C, -26 °C | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Benzaldehyde

Introduction: The Aromatic Aldehyde Workhorse

Benzaldehyde (C₆H₅CHO) stands as the simplest and one of the most industrially significant aromatic aldehydes.[1][2] Its characteristic bitter almond aroma makes it a staple in the flavor and fragrance industries, but its true value lies in its versatile reactivity.[3][4] Comprising a benzene ring with a formyl substituent, this compound serves as a critical precursor and intermediate in the synthesis of a vast array of pharmaceuticals, dyes, agrochemicals, and other fine chemicals.[1][3][4][5] This guide provides an in-depth exploration of the core synthetic routes to this compound and delves into the mechanistic intricacies of its most pivotal reactions, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Methodologies for this compound Synthesis

The industrial and laboratory-scale synthesis of this compound relies on several key methodologies, each with its own set of advantages and mechanistic underpinnings. The choice of a particular synthetic route is often dictated by factors such as desired purity, scale, and environmental considerations.

Toluene Oxidation: The Industrial Cornerstone

The direct oxidation of toluene is a primary industrial route for this compound production.[5] This process, however, presents a significant chemical challenge: this compound is more susceptible to oxidation than the starting material, toluene, leading to the formation of the over-oxidation product, benzoic acid.[2][6] Consequently, achieving high selectivity at high toluene conversion rates is a central focus of process optimization.[7][8]

Mechanism Insight: The liquid-phase oxidation of toluene, often catalyzed by transition metal salts like cobalt or manganese, proceeds via a free-radical chain mechanism. The catalyst facilitates the formation of a benzyl radical, which then reacts with oxygen to form a peroxy radical. This intermediate can then be converted to this compound. The selection of catalyst and reaction conditions is critical to modulate the reaction pathway and minimize the formation of benzoic acid.[2]

Catalytic Systems for Toluene Oxidation:

| Catalyst System | Oxidant | Solvent | Key Advantages | Toluene Conversion (%) | This compound Selectivity (%) | Reference |

| Cu(OAc)₂/SnCl₂/NaBr | Air | Acetic Acid | High selectivity with moderate conversion. | 11.2 | 64.2 | [2] |

| CeO₂–MnOx | Molecular O₂ | Solvent-free | High selectivity, synergistic catalysis. | 6.9 | 64.4 (total with benzyl alcohol) | [9] |

| Co-ZIF | O₂ | - | High conversion and selectivity under mild conditions. | 92.3 | 91.3 | [10] |

| MnMoO₄ | H₂O₂ | - | Good conversion and selectivity for both this compound and benzyl alcohol. | 40.62 | 78 | [11] |

Experimental Protocol: Liquid-Phase Air Oxidation of Toluene

-

Reactor Setup: A stirred SS-316 autoclave (300 mL capacity) equipped with temperature and pressure controllers is charged with the catalyst system (e.g., Cu(OAc)₂, SnCl₂, NaBr) and the solvent (acetic acid).[2]

-

Reactant Addition: Toluene is added to the reactor.

-

Reaction Conditions: The autoclave is sealed and pressurized with air. The reaction mixture is heated to the desired temperature (e.g., 100-160°C) and stirred vigorously.[2]

-

Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots using gas chromatography. Upon completion, the reactor is cooled, and the product mixture is separated and purified.

Gattermann-Koch Reaction: Formylation of Benzene

The Gattermann-Koch reaction is a classic method for introducing a formyl group onto an aromatic ring, providing a direct route to this compound from benzene.[12][13] This electrophilic aromatic substitution reaction utilizes a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl).[14][15]

Causality in Mechanism: The role of the catalyst system is to generate the reactive electrophile, the formyl cation ([CHO]⁺). Carbon monoxide itself is a weak electrophile. The Lewis acid (AlCl₃) and the proton source (HCl) interact with CO to form a highly reactive electrophilic species that can then attack the electron-rich benzene ring.[12][14]

Reaction Mechanism Workflow:

Caption: Gattermann-Koch Reaction Workflow.

Part 2: Signature Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the chemistry of its aldehyde functional group, which lacks α-hydrogens. This structural feature precludes aldol-type condensations and instead opens the door to a unique set of name reactions that are foundational in organic synthesis.

The Cannizzaro Reaction: A Redox Disproportionation

In the presence of a strong base, this compound undergoes a characteristic disproportionation reaction known as the Cannizzaro reaction.[16][17] In this redox process, two molecules of the aldehyde react, with one molecule being reduced to the corresponding primary alcohol (benzyl alcohol) and the other being oxidized to the carboxylic acid (benzoic acid).[6][17][18]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of a this compound molecule.[16][19] This forms a tetrahedral intermediate. The crucial step is the transfer of a hydride ion (H⁻) from this intermediate to the carbonyl carbon of a second this compound molecule.[17][19] This hydride transfer is the rate-determining step and results in the formation of a carboxylate ion and an alkoxide ion. A final proton exchange yields the final products.[18]

Crossed Cannizzaro Reaction: A synthetically more useful variation is the "crossed" Cannizzaro reaction, where an expensive aldehyde is reacted with a cheap, highly reactive aldehyde like formaldehyde.[16][19] Formaldehyde is preferentially oxidized to formate, while the more valuable aldehyde is reduced to its corresponding alcohol, thus maximizing the yield of the desired product.[17][20]

Cannizzaro Reaction Mechanism:

Caption: Cannizzaro Reaction Mechanism.

Benzoin Condensation: A Dimerization to α-Hydroxyketones

The benzoin condensation is a coupling reaction between two molecules of an aromatic aldehyde, catalyzed by a nucleophile such as cyanide or thiamine (Vitamin B1), to form an α-hydroxyketone, known as a benzoin.[21][22][23]

The Role of the Catalyst (Umpolung): The key to this reaction is the "umpolung" or reversal of polarity of the carbonyl carbon.[21] The nucleophilic catalyst (e.g., cyanide ion) attacks the carbonyl carbon of one this compound molecule. Subsequent proton transfer and rearrangement create a nucleophilic carbanion intermediate. This carbanion then attacks the electrophilic carbonyl carbon of a second this compound molecule.[24][25] Elimination of the catalyst regenerates the catalyst and yields the benzoin product.[24]

Thiamine as a "Green" Catalyst: Thiamine hydrochloride, in a basic solution, forms a thiazolium ylide which is an effective and less toxic alternative to cyanide for catalyzing the benzoin condensation.[25][26][27] This makes the reaction more amenable to laboratory and industrial settings where safety is a primary concern.[28]

Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation

-

Catalyst Preparation: Dissolve thiamine hydrochloride in water in a flask. Add 95% ethanol and cool the solution in an ice bath.[25][28]

-

Base Addition: Slowly add a chilled solution of 3M sodium hydroxide to the thiamine solution while keeping the temperature low.[25]

-

Reactant Addition: Add pure this compound to the catalyst mixture.[25][28]

-

Reaction: Heat the mixture at approximately 60-65°C for 1-2 hours.[25]

-

Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization of the benzoin product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture to obtain pure benzoin.[28]

The Perkin Reaction: Synthesis of Cinnamic Acids

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids, most notably cinnamic acid, by the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[29][30]

Mechanistic Details: The alkali salt (e.g., sodium acetate when using acetic anhydride) acts as a base, deprotonating the acid anhydride to form a carbanion (enolate).[30][31] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the this compound. A series of subsequent steps involving intramolecular acyl transfer and elimination of a carboxylate group leads to the formation of the α,β-unsaturated acid product.[31] The Perkin reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of pharmaceuticals, perfumes, and other fine chemicals.[30][32][33]

Conclusion

This compound's rich and varied chemistry, underpinned by a set of well-established and mechanistically understood reactions, solidifies its position as a cornerstone of modern organic synthesis. A thorough understanding of its synthetic pathways, from large-scale industrial oxidation of toluene to classic named reactions like the Gattermann-Koch, provides the foundation for its production. Furthermore, mastery of its reactivity, exemplified by the Cannizzaro, benzoin, and Perkin reactions, empowers chemists to leverage this versatile molecule as a key building block in the development of complex molecular architectures for the pharmaceutical and materials science industries. The continued exploration of more sustainable and efficient catalytic systems for both its synthesis and transformation will undoubtedly remain an active and fruitful area of research.

References

-

Benzoin Condensation. Organic Chemistry Portal. Available at: [Link]

-

Benzoin Condensation: Definition, Mechanism and Applications. Testbook. Available at: [Link]

-

Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights. Vedantu. Available at: [Link]

-

This compound. Wikipedia. Available at: [Link]

-

Cannizzaro Reaction Mechanism. BYJU'S. Available at: [Link]

-

SELECTIVE OXIDATION OF TOLUENE TO this compound USING Cu/Sn/Br CATALYST SYSTEM. TSI Journals. Available at: [Link]

-

Benzoin Condensation and Perkin Condensation. Pharmaguideline. Available at: [Link]

-

Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen Overseas. Available at: [Link]

-

Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Available at: [Link]

-

Cannizzaro reaction. Wikipedia. Available at: [Link]

-

Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. Available at: [Link]

-

Gattermann Koch Reaction Mechanism. BYJU'S. Available at: [Link]

-

Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and this compound over CeO2–MnOx composite oxides. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. Available at: [Link]

-

Perkin reaction. Wikipedia. Available at: [Link]

-

Benzoin Condensation with Thiamine. PierpaLab. Available at: [Link]

-

Benzoin condensation. Wikipedia. Available at: [Link]

-

Thiamine Catalyzed Benzoin Condensation. Sciencemadness.org. Available at: [Link]

-

This compound: Structure, Uses, and Properties Explained. Vedantu. Available at: [Link]

-

This compound: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

-

Cannizzaro Reaction & Crossed. SNS Courseware. Available at: [Link]

-

Benzoin Condensation Reaction using Thiamine HCl. YouTube. Available at: [Link]

-

Benzoin condensation. University of Missouri–St. Louis. Available at: [Link]

-

The Chemistry of this compound: Reactions and Synthetic Utility. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

-

Cannizzaro Reaction Mechanism Analysis. Scribd. Available at: [Link]

-

Perkin Reaction Mechanism: Steps, Examples & Applications. Vedantu. Available at: [Link]

-

This compound: A Fragrant Workhorse In The Chemical Industry. Chemxpert. Available at: [Link]

-

Benzoin Condensation. University of Colorado Boulder. Available at: [Link]

-

Sustainable Highly Selective Toluene Oxidation to this compound. I.R.I.S. (Institutional Research Information System). Available at: [Link]

-

Reaction Mechanism of Gattermann-Koch Reaction. Physics Wallah. Available at: [Link]

-

Introduction to Perkin reaction its mechanism and examples.pdf. Slideshare. Available at: [Link]

-

Selective Oxidation of Toluene to this compound Using Co-ZIF Nano-Catalyst. PMC - NIH. Available at: [Link]

-

Selective Catalytic Oxidation of Toluene to this compound: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. MDPI. Available at: [Link]

-

Gattermann Koch reaction and detail mechanism || preparation of this compound. YouTube. Available at: [Link]

-

Production of this compound: a case study in a possible industrial application of phase-transfer catalysis. Publications of the IAS Fellows. Available at: [Link]

-

Perkin Reaction: Definition & Mechanism - Lesson. Study.com. Available at: [Link]

-

Chemistry Perkin Reaction Mechanism. sathee jee. Available at: [Link]

-

Catalytic Oxidation of Toluene into this compound and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. NIH. Available at: [Link]

-

Sustainable Highly Selective Toluene Oxidation to this compound. ResearchGate. Available at: [Link]

- Process for the production of this compound. Google Patents.

-

This compound. Britannica. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound: Structure, Uses, and Properties Explained [vedantu.com]

- 4. chemcess.com [chemcess.com]

- 5. This compound In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]

- 6. nbinno.com [nbinno.com]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. Production of this compound: a case study in a possible industrial application of phase-transfer catalysis - Publications of the IAS Fellows [repository.ias.ac.in]

- 9. Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and this compound over CeO2–MnOx composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. Selective Oxidation of Toluene to this compound Using Co-ZIF Nano-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic Oxidation of Toluene into this compound and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 13. testbook.com [testbook.com]

- 14. byjus.com [byjus.com]

- 15. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]

- 16. byjus.com [byjus.com]

- 17. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 18. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 19. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 20. snscourseware.org [snscourseware.org]

- 21. Benzoin Condensation [organic-chemistry.org]

- 22. testbook.com [testbook.com]

- 23. Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights [vedantu.com]

- 24. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 25. sciencemadness.org [sciencemadness.org]

- 26. m.youtube.com [m.youtube.com]

- 27. chem.latech.edu [chem.latech.edu]

- 28. Benzoin condensation [cs.gordon.edu]

- 29. Perkin reaction - Wikipedia [en.wikipedia.org]

- 30. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]

- 31. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

- 32. Perkin Reaction: Definition & Mechanism - Lesson | Study.com [study.com]

- 33. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

The Dual Nature of Reactivity: An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of Benzaldehyde

Introduction

Benzaldehyde (C₆H₅CHO) stands as a cornerstone in the edifice of organic synthesis, a molecule of elegant simplicity yet profound chemical versatility. As the simplest aromatic aldehyde, its reactivity is a fascinating interplay between the electrophilic carbonyl carbon of the aldehyde group and the nucleophilic aromatic character of the benzene ring. This guide provides an in-depth exploration of this compound's chemical behavior, offering not just a catalog of reactions, but a deeper understanding of the mechanistic principles that govern its transformations. For researchers, medicinal chemists, and professionals in drug development, a thorough grasp of this compound's reactivity is paramount for the rational design of synthetic routes and the creation of novel molecular architectures.[1][2][3][4] This document will dissect the reactivity of its two key functional domains, providing both theoretical grounding and practical, field-tested protocols.

The Dichotomy of Reactivity: Aldehyde versus Aromatic Ring

The chemical personality of this compound is schizophrenic in nature, dictated by its two distinct reactive centers. The aldehyde group, with its polarized carbonyl bond, is a prime target for nucleophilic attack. Conversely, the benzene ring, while deactivated by the electron-withdrawing nature of the aldehyde, remains amenable to electrophilic aromatic substitution, albeit under specific conditions.[2][5][6] Understanding this duality is the key to unlocking the synthetic potential of this compound.

Section 1: The Chemistry of the Aldehyde Functional Group

The aldehyde group is the epicenter of this compound's most characteristic reactions. The partial positive charge on the carbonyl carbon makes it an electrophile, readily attacked by a diverse array of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the aldehyde group. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.

The addition of organomagnesium halides (Grignard reagents) to this compound is a classic and highly effective method for the formation of carbon-carbon bonds and the synthesis of secondary alcohols.[7][8][9][10] The alkyl or aryl group of the Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding secondary alcohol.[8]

Experimental Protocol: Synthesis of 1-Phenylethanol via Grignard Reaction

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings.

-

Initiation: A small crystal of iodine is added to activate the magnesium surface. A solution of methyl bromide in dry diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary.

-

Grignard Formation: Once the reaction begins (indicated by the disappearance of the iodine color and gentle refluxing), the remaining methyl bromide solution is added at a rate that maintains a steady reflux.

-

Addition of this compound: After the formation of the Grignard reagent is complete, a solution of this compound in dry diethyl ether is added dropwise at 0 °C.

-

Quenching: The reaction mixture is stirred for an additional hour at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford 1-phenylethanol.

The Wittig reaction is an invaluable tool for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.[11] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes.[12][13]

Diagram: The Wittig Reaction Workflow

Caption: Workflow for the Wittig reaction, from ylide preparation to alkene synthesis.

Condensation Reactions

This compound is a key substrate in several important condensation reactions that lead to the formation of larger, more complex molecules.

The benzoin condensation is a coupling reaction between two molecules of an aromatic aldehyde, typically this compound, to form an α-hydroxy ketone known as benzoin.[14][15] The reaction is characteristically catalyzed by a nucleophile, such as the cyanide ion or thiamine (vitamin B1).[14][16] The cyanide ion acts as a catalyst by first attacking the carbonyl carbon of one this compound molecule to form a cyanohydrin intermediate.[15][17] This intermediate then acts as a nucleophile and attacks a second molecule of this compound, ultimately leading to the formation of benzoin after elimination of the cyanide catalyst.[15][18]

Diagram: Mechanism of Benzoin Condensation

Caption: Simplified mechanism of the cyanide-catalyzed benzoin condensation.

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids, most notably cinnamic acid, by the condensation of an aromatic aldehyde (like this compound) with an acid anhydride in the presence of an alkali salt of the acid.[2][19] This reaction is instrumental in the synthesis of various pharmaceutical precursors and other valuable organic compounds.[19]

Oxidation and Reduction

The aldehyde group of this compound is readily susceptible to both oxidation and reduction, providing straightforward routes to benzoic acid and benzyl alcohol, respectively.[1][2][4]

-

Oxidation: this compound can be easily oxidized to benzoic acid.[2][4] In a laboratory setting, common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid. Commercially, the air oxidation of this compound is a significant industrial process.[20]

-

Reduction: The reduction of this compound to benzyl alcohol can be achieved using various reducing agents.[1][21] Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[22][23] Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also a widely used method.[20][23]

The Cannizzaro Reaction: A Disproportionation Phenomenon

In the absence of α-hydrogens, aldehydes like this compound undergo a base-induced disproportionation reaction known as the Cannizzaro reaction.[24][25] When treated with a strong base, two molecules of this compound react, with one molecule being oxidized to benzoic acid (as its salt) and the other being reduced to benzyl alcohol.[20][24][25][26] The reaction proceeds through a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.[24][25] This intermediate then transfers a hydride ion to a second aldehyde molecule.[24][26]

Table: Comparison of Key Reactions of the Aldehyde Group in this compound

| Reaction | Reagents | Product(s) | Key Features |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol | C-C bond formation |

| Wittig Reaction | Phosphorus Ylide | Alkene | Forms C=C double bond |

| Benzoin Condensation | NaCN or KCN (catalyst) | Benzoin (α-hydroxy ketone) | Dimerization of this compound |

| Perkin Reaction | Acetic anhydride, Sodium acetate | Cinnamic acid | Forms α,β-unsaturated acid |

| Oxidation | KMnO₄ or air | Benzoic acid | Aldehyde to carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | Benzyl alcohol | Aldehyde to primary alcohol |

| Cannizzaro Reaction | Concentrated NaOH or KOH | Benzyl alcohol and Benzoic acid | Disproportionation reaction |

Section 2: The Reactivity of the Aromatic Ring

The aldehyde group is an electron-withdrawing group, and as such, it deactivates the benzene ring towards electrophilic aromatic substitution.[6][27] This deactivation arises from both the inductive effect of the electronegative oxygen atom and the resonance effect, which delocalizes the pi electrons of the ring onto the carbonyl oxygen. Consequently, the benzene ring in this compound is less nucleophilic than benzene itself.[28][29]

Electrophilic Aromatic Substitution: Meta-Directing Effects

The electron-withdrawing nature of the aldehyde group directs incoming electrophiles to the meta position.[2] This is because the ortho and para positions are more deactivated due to resonance stabilization of the positive charge in the arenium ion intermediate being disrupted by the adjacent positively polarized carbonyl carbon.

Common electrophilic aromatic substitution reactions of this compound include:

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid yields primarily m-nitrothis compound.

-

Sulfonation: Treatment with fuming sulfuric acid gives m-formylbenzenesulfonic acid.

-

Halogenation: Requires harsh conditions and a Lewis acid catalyst to introduce a halogen atom at the meta position.

It is important to note that Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful with this compound because the aldehyde group deactivates the ring to such an extent that it does not react with the carbocation or acylium ion electrophiles.

Section 3: this compound in Drug Development and Medicinal Chemistry

This compound's rich and versatile chemistry makes it an indispensable building block in the pharmaceutical industry.[1][3][4][19][30] It serves as a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][19]

A Versatile Precursor in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of numerous drugs, including antibiotics, anti-inflammatory agents, and cardiovascular medications.[4] Its ability to participate in a variety of chemical transformations allows for the construction of complex molecular scaffolds.[1][19] For instance, it is a precursor in the synthesis of mandelic acid, which has applications in treating urinary tract infections.[1] Furthermore, this compound derivatives are integral to the synthesis of certain anticonvulsant and tranquilizing drugs.[1]

The unique chemical properties of this compound also make it a valuable platform for the development of new drugs through combinatorial chemistry.[19] By modifying the this compound structure, vast libraries of compounds can be generated and screened for pharmacological activity.[19]

Biological Activity of this compound Derivatives

Beyond its role as a synthetic intermediate, this compound and its derivatives have demonstrated a range of biological activities. Some derivatives exhibit antimicrobial and anti-inflammatory properties.[19] this compound itself has been shown to have some antimicrobial effects, making it useful as a preservative in certain pharmaceutical formulations.[19] Recent research has also explored the potential of this compound to enhance the absorption of certain low-bioavailability drugs by increasing membrane permeability.[31]

Conclusion

The chemical reactivity of this compound is a rich and multifaceted field, offering a plethora of opportunities for synthetic chemists. The dual nature of its reactivity, stemming from the aldehyde functional group and the aromatic ring, provides a versatile platform for the construction of a wide range of organic molecules. A comprehensive understanding of the principles governing its reactions, from nucleophilic additions and condensations to electrophilic aromatic substitutions, is essential for leveraging its full synthetic potential. For those in the pharmaceutical sciences, this compound is not merely a simple aromatic aldehyde but a key that unlocks the door to the synthesis of novel and life-saving therapeutics.

References

-

Vedantu. (n.d.). Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights. Retrieved from [Link]

-

Blog. (2025, June 30). What are the uses of this compound in the pharmaceutical industry?. Retrieved from [Link]

-

BYJU'S. (2020, April 13). Mechanism of Benzoin Condensation Reaction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from [Link]

-

Slideshare. (n.d.). Benzoin condensation. Retrieved from [Link]

-

BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

-

Chemcess. (n.d.). This compound Condensation. Retrieved from [Link]

-

Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Pharmaceutical Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Cannizzaro Reaction Mechanism Analysis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of this compound: Reactions and Synthetic Utility. Retrieved from [Link]

-

SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wittig reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Vital Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Universal Dye Chem. (2024, April 9). This compound: A Fragrant Workhorse In The Chemical Industry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 4). Wittig reaction with this compound. Retrieved from [Link]

-

Brainly.in. (2023, September 17). Is this compound less or more reactive to electrophilic substitution reactions than benzene (C6H6)? Give an. Retrieved from [Link]

-

chemeurope.com. (n.d.). Benzoin condensation. Retrieved from [Link]

-

Homework.Study.com. (n.d.). What product would you obtain from the reduction of this compound?. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, this compound, o-dimethylbenzene. Retrieved from [Link]

-

SciELO. (n.d.). Biocatalytic reduction of this compound using vegetable wastes as enzyme sources. Retrieved from [Link]

-

Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, this compound, and anisole. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. Retrieved from [Link]

-

YouTube. (2023, June 9). Unlocking Alcohol Synthesis with Grignard Reaction |this compound. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). What are six applications for this compound. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 20). Reactivity of this compound between aldehydes [closed]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (2002, December). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH this compound. Retrieved from [Link]

-

Britannica. (2025, December 23). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

-

Quora. (2022, July 12). Why is this compound less reactive than aliphatic aldehyde?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Frontiers. (2021, May 27). This compound, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]

- 5. brainly.in [brainly.in]

- 6. homework.study.com [homework.study.com]

- 7. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]

- 8. youtube.com [youtube.com]

- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. byjus.com [byjus.com]

- 15. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 16. Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights [vedantu.com]

- 17. Benzoin condensation | PPTX [slideshare.net]

- 18. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 19. What are the uses of this compound in the pharmaceutical industry? - Blog [sinoshiny.com]

- 20. This compound - Wikipedia [en.wikipedia.org]

- 21. homework.study.com [homework.study.com]

- 22. Biocatalytic reduction of this compound using vegetable wastes as enzyme sources [scielo.org.mx]

- 23. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 24. byjus.com [byjus.com]

- 25. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 26. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 27. m.youtube.com [m.youtube.com]

- 28. quora.com [quora.com]

- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 30. News - What are six applications for this compound [sprchemical.com]

- 31. Frontiers | this compound, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

The Scent of Almonds: A Technical Guide to the Natural Sources and Isolation of Benzaldehyde

Introduction

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, renowned for its characteristic and pleasant bitter almond scent. As a key flavor and fragrance compound, it holds a significant position in the food, beverage, cosmetic, and pharmaceutical industries.[1] Beyond its sensory appeal, this compound serves as a versatile precursor in the synthesis of various organic compounds, ranging from dyes to agrochemicals. While synthetic routes to this compound are well-established, the increasing consumer demand for natural ingredients has intensified the focus on its isolation from natural sources. This technical guide provides a comprehensive overview of the primary natural reservoirs of this compound and details the scientific principles and methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Part 1: Natural Occurrence and Biosynthesis

This compound is biosynthesized in a variety of organisms, from plants to microbes. Understanding its natural distribution and biosynthetic pathways is crucial for optimizing its extraction and for exploring bio-engineering approaches for enhanced production.

This compound in the Plant Kingdom

The most abundant natural sources of this compound are the kernels of various fruits from the Prunus genus within the Rosaceae family. In these plants, this compound does not exist in its free form but rather as a cyanogenic glycoside called amygdalin.[2] Amygdalin, upon enzymatic hydrolysis, releases this compound, glucose, and hydrogen cyanide. This serves as a defense mechanism for the plant against herbivores.

Key plant sources include:

-

Bitter Almonds (Prunus dulcis var. amara) : The most well-known source, containing high concentrations of amygdalin.

-

Apricot Kernels (Prunus armeniaca) : A significant commercial source for natural this compound.

-

Peach Kernels (Prunus persica) : Also a viable source of amygdalin.[3]

-

Cherry Kernels (Prunus avium) : Contain amygdalin, contributing to the characteristic "cherry-almond" flavor notes.

-